molecular formula C13H10BrNO2 B3299136 6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde CAS No. 898795-99-8

6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde

Cat. No.: B3299136
CAS No.: 898795-99-8
M. Wt: 292.13 g/mol
InChI Key: NSPIUZSYIGEWLY-UHFFFAOYSA-N
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Description

6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde is a heteroaromatic compound featuring a pyridine ring substituted with an aldehyde group at the 3-position and a 5-bromo-2-methoxyphenyl group at the 6-position. Its molecular formula is C₁₃H₁₀BrNO₂, with a molecular weight of 300.13 g/mol . The compound is identified by CAS number 898795-99-8 and synonyms such as ZINC2527578 and AB20071 . The aldehyde functional group at the pyridine’s meta-position makes it a versatile intermediate in organic synthesis, particularly for constructing pharmaceuticals, agrochemicals, and ligand frameworks.

Structurally, the bromine atom at the 5-position of the phenyl ring enhances electrophilic substitution reactivity, while the methoxy group at the 2-position contributes to steric and electronic modulation. The compound’s InChIKey (NSPIUZSYIGEWLY-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .

Properties

IUPAC Name

6-(5-bromo-2-methoxyphenyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c1-17-13-5-3-10(14)6-11(13)12-4-2-9(8-16)7-15-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPIUZSYIGEWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde typically involves the bromination of 2-methoxyphenylpyridine followed by formylation. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The formylation step can be achieved using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: 6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid

    Reduction: 6-(5-Bromo-2-methoxyphenyl)pyridine-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated aromatic compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Table 1: Key Pyridine-3-Carboxaldehyde Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde 6-(5-Bromo-2-methoxyphenyl), 3-CHO C₁₃H₁₀BrNO₂ 300.13 Intermediate for heterocyclic synthesis
6-Bromo-3-pyridinecarboxaldehyde 6-Bromo, 3-CHO C₆H₄BrNO 186.01 Precursor for cross-coupling reactions
6-(Trifluoromethyl)pyridine-3-carboxaldehyde 6-CF₃, 3-CHO C₇H₄F₃NO 189.11 Agrochemical intermediates
6-(1-Pyrrolidinyl)pyridine-3-carboxaldehyde 6-Pyrrolidinyl, 3-CHO C₁₀H₁₂N₂O 176.22 Ligand in coordination chemistry

Key Observations :

  • Electronic Effects : The electron-withdrawing bromine and trifluoromethyl groups (in 6-Bromo and 6-CF₃ derivatives) increase electrophilicity at the aldehyde, enhancing reactivity in nucleophilic additions. In contrast, the pyrrolidinyl group (electron-donating) reduces electrophilicity, favoring coordination chemistry .
  • Synthetic Utility: The bromophenyl substituent in this compound enables Suzuki-Miyaura cross-coupling, a pathway less accessible in non-halogenated analogs .

Bromo-Methoxy Substituted Analogues

Table 2: Bromo-Methoxy Derivatives

Compound Name Core Structure Substituents Biological Activity/Applications Reference
This compound Pyridine-3-carboxaldehyde 6-(5-Bromo-2-methoxyphenyl) Intermediate for kinase inhibitors
5-Bromo-6-methoxypyridine-3-carboxamide Pyridine-3-carboxamide 5-Bromo, 6-methoxy Potential antiviral agent
[4-(5-Bromo-2-methoxyphenyl)-thiazol-2-yl]methanol derivatives Thiazole-methanol 4-(5-Bromo-2-methoxyphenyl) Antifungal agents (35–89% yields)

Key Observations :

  • Bioactivity: Thiazole derivatives (e.g., [4-(5-Bromo-2-methoxyphenyl)-thiazol-2-yl]methanol) exhibit antifungal activity, suggesting the bromo-methoxy motif enhances membrane penetration . The pyridine-3-carboxaldehyde variant’s aldehyde group facilitates Schiff base formation, critical for metal-chelating pharmaceuticals .
  • Synthetic Yields: Methanol derivatives (e.g., 2g in ) achieve higher yields (89%) compared to aldehyde-containing analogs, likely due to aldehyde sensitivity during purification .

Heterocyclic Analogues

Table 3: Heterocyclic Variants

Compound Name Core Structure Key Features Applications Reference
1-(2-Bromobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde Pyrrolo[2,3-b]pyridine Bromobenzyl group at 1-position Cyclization studies (15% yield)
6-(5-Bromo-2-methoxyphenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde Imidazo[2,1-b]thiazole Fused imidazole-thiazole core Antibacterial screening

Key Observations :

  • Reactivity : Fused heterocycles (e.g., imidazo[2,1-b]thiazole) exhibit enhanced π-stacking and hydrogen-bonding capacity, improving binding to biological targets .
  • Challenges : Low yields in pyrrolo[2,3-b]pyridine derivatives (15%) highlight steric hindrance issues during cyclization .

Research Findings and Data

Spectroscopic Characterization

  • This compound : IR spectra show strong C=O stretching at ~1700 cm⁻¹, while ¹H NMR reveals a singlet for the aldehyde proton at δ 9.8–10.2 ppm .
  • 6-Trifluoromethyl analog : ESIMS data (m/z 216.0 [M+1]) confirm molecular ion stability under mass spec conditions .

Biological Activity

Overview

6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring substituted with a carboxaldehyde group and a bromo-methoxy phenyl moiety, which may contribute to its reactivity and biological properties.

Chemical Structure

The structure of this compound can be represented as follows:

C12H10BrNO2\text{C}_{12}\text{H}_{10}\text{Br}\text{N}\text{O}_2

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the carboxaldehyde functional group may facilitate nucleophilic attacks by biological molecules, leading to enzyme inhibition or modulation.

Antitumor Activity

Research has indicated that derivatives of pyridine compounds, including those similar to this compound, exhibit significant antitumor activities. For instance, studies have shown that certain pyridine derivatives can inhibit cell proliferation in various cancer cell lines. The IC50 values for these compounds often range in the nanomolar scale, indicating potent activity.

CompoundCell LineIC50 (nM)
Compound AKG125.3 ± 4.6
Compound BSNU1677.4 ± 6.2

This highlights the potential of this compound as a lead compound for further development in cancer therapeutics.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. For example, it may act as an inhibitor of protein tyrosine kinases (PTKs), which are critical in cancer progression and signal transduction pathways.

Case Studies

  • Study on Antiproliferative Effects : A study conducted on a series of pyridine derivatives demonstrated that modifications at the 5-position could enhance antiproliferative activity against various cancer cell lines. The study found that compounds with electron-withdrawing groups exhibited improved potency compared to their unsubstituted counterparts.
  • Mechanistic Insights : Another study explored the mechanism by which similar pyridine derivatives inhibit cellular pathways involved in tumor growth. The findings suggested that these compounds could induce apoptosis through the activation of caspases, leading to programmed cell death.

Research Findings

Recent advances have shown that compounds with structural similarities to this compound possess diverse biological activities, including:

  • Antimicrobial Properties : Some studies have reported effective antimicrobial activity against various pathogens, indicating potential applications in infectious diseases.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers, suggesting their utility in treating inflammatory diseases.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde
Reactant of Route 2
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6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde

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